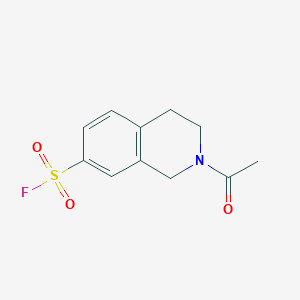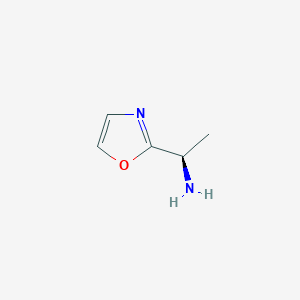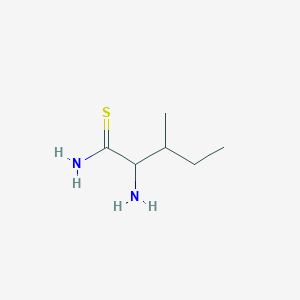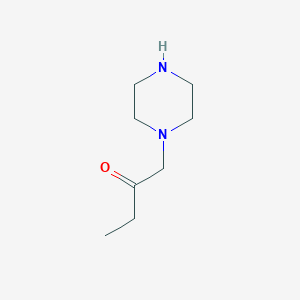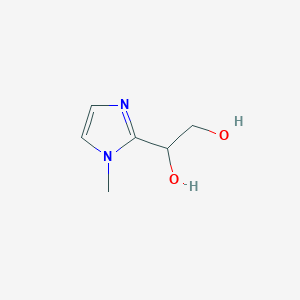
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the diol group.
Another method involves the use of 1-methyl-1H-imidazole-2-carbaldehyde as a starting material. This compound is reacted with a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
1-(1-Methyl-1H-imidazol-2-yl)ethane-1,2-diol can be compared with other imidazole derivatives, such as:
1-Methyl-1H-imidazole: Lacks the diol group, making it less versatile in certain reactions.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Contains a ketone group instead of a diol, leading to different reactivity and applications.
1-(1-Methyl-1H-imidazol-2-yl)ethanol: Contains a single hydroxyl group, offering different chemical properties and uses.
The presence of the diol group in this compound makes it unique, providing additional functional sites for chemical reactions and interactions.
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
1-(1-methylimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C6H10N2O2/c1-8-3-2-7-6(8)5(10)4-9/h2-3,5,9-10H,4H2,1H3 |
InChI 键 |
HOQKLZYQLKQXFL-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


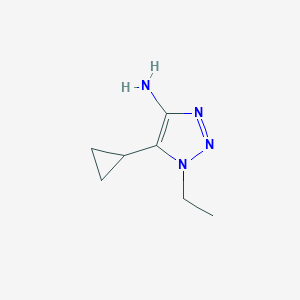


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
![N-[(3R)-Piperidin-3-yl]ethane-1-sulfonamide](/img/structure/B13163627.png)
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
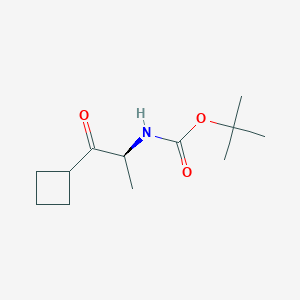
![8-Propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13163642.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
